(1-(4-Bromophenyl)cyclobutyl)methanamine
CAS No.: 1039932-36-9
Cat. No.: VC3354546
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039932-36-9 |
|---|---|
| Molecular Formula | C11H14BrN |
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | [1-(4-bromophenyl)cyclobutyl]methanamine |
| Standard InChI | InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 |
| Standard InChI Key | VJQZVOUMGNRLJU-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CN)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CC(C1)(CN)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structure
(1-(4-Bromophenyl)cyclobutyl)methanamine is a chemical compound with the molecular formula C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol . It is classified as a derivative of cyclobutylmethanamine, featuring a bromophenyl group attached to the cyclobutyl ring. The specific structure includes a bromine atom at the para (4) position of the phenyl ring, which is directly attached to the cyclobutyl moiety at position 1, with a methanamine group also connected to the same carbon of the cyclobutyl ring.
This compound is registered with CAS number 1039932-36-9 and has the IUPAC name [1-(4-bromophenyl)cyclobutyl]methanamine . The compound also exists in its hydrochloride salt form, with the molecular formula C₁₁H₁₄BrClN. This salt form is commonly used in research settings due to improved stability and solubility characteristics.
The structural identification parameters of this compound include:
Structural Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | [1-(4-bromophenyl)cyclobutyl]methanamine |
| Standard InChI | InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 |
| Standard InChIKey | VJQZVOUMGNRLJU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(CN)C2=CC=C(C=C2)Br |
| PubChem Compound ID | 28937844 |
The structural configuration of (1-(4-Bromophenyl)cyclobutyl)methanamine contributes to its chemical reactivity and potential applications in various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of (1-(4-Bromophenyl)cyclobutyl)methanamine provide insights into its behavior in different experimental conditions and its potential applications. These properties are crucial for researchers when designing experiments or developing synthetic routes involving this compound.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 240.14 g/mol |
| Density | 1.4±0.1 g/cm³ |
| Boiling Point | 302.4±25.0 °C at 760 mmHg |
| Flash Point | 136.7±23.2 °C |
| LogP | 3.12 |
| Vapour Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.588 |
| Polar Surface Area (PSA) | 26.02000 |
| Exact Mass | 239.030960 |
The physical properties of this compound suggest moderate lipophilicity (LogP of 3.12), which may influence its membrane permeability and distribution in biological systems . The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of the amine group and the bromine substituent .
Applications in Research
(1-(4-Bromophenyl)cyclobutyl)methanamine has gained recognition for its potential applications in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications
In medicinal chemistry, compounds with similar structures to (1-(4-Bromophenyl)cyclobutyl)methanamine are often used as precursors in the synthesis of biologically active molecules. The unique structure of this compound makes it a valuable building block for targeted research and applications in drug discovery. The presence of the bromine atom at the para position of the phenyl ring provides an opportunity for further functionalization through various cross-coupling reactions, which are commonly employed in pharmaceutical research.
Organic Synthesis Applications
The reactive amine group in this compound offers versatility in organic synthesis, allowing for various transformations such as:
-
Nucleophilic substitution reactions
-
Amide formation
-
Imine condensations
-
Reductive amination
These transformations can lead to the development of more complex molecular structures with potential biological activities.
Stock Solution Preparation
For research applications, precise preparation of stock solutions is essential. The following table provides guidance on preparing stock solutions of (1-(4-bromophenyl)cyclobutyl)methanamine hydrochloride at various concentrations:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.6153 mL | 18.0766 mL | 36.1533 mL |
| 5 mM | 0.7231 mL | 3.6153 mL | 7.2307 mL |
| 10 mM | 0.3615 mL | 1.8077 mL | 3.6153 mL |
This information is particularly useful for researchers conducting biological assays or chemical reactions that require precise concentration controls .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard statements indicate that the compound can cause adverse effects upon ingestion, skin contact, eye exposure, and inhalation.
Comparison with Analogous Compounds
Understanding the similarities and differences between (1-(4-Bromophenyl)cyclobutyl)methanamine and its structural analogs provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Several compounds share structural similarities with (1-(4-Bromophenyl)cyclobutyl)methanamine, including:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| (4-Bromophenyl)(cyclobutyl)methanamine | Similar structure but lacks the specific cyclobutyl positioning | Different substitution pattern may affect reactivity |
| (1-(3-Bromophenyl)cyclobutyl)methanamine | Bromine atom at the 3-position instead of 4-position | Altered electronic properties due to bromine position |
| (4-Bromophenyl)(cyclopropyl)methanamine | Cyclopropyl group instead of cyclobutyl | Different ring strain and reactivity profile |
| 4-Bromophenylmethanamine | Lacks cyclobutyl group altogether | Simpler structure with potentially different biological activity |
The uniqueness of (1-(4-Bromophenyl)cyclobutyl)methanamine lies in its specific substitution pattern on the phenyl ring and the presence of the cyclobutyl group. This configuration influences both its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
Structure-Activity Relationships
The specific arrangement of functional groups in (1-(4-Bromophenyl)cyclobutyl)methanamine contributes to its distinctive properties:
-
The para-bromine substituent provides an electron-withdrawing effect that influences the electronic distribution within the molecule
-
The cyclobutyl ring introduces strain and rigidity to the structure, which can affect binding interactions with biological targets
-
The primary amine group offers hydrogen bonding capabilities and serves as a reactive site for further functionalization
These structural features collectively determine the compound's behavior in chemical reactions and its potential interactions with biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume